(2-Methylpyridin-4-yl)(phenyl)methanone

説明

Nomenclature and Structural Classification

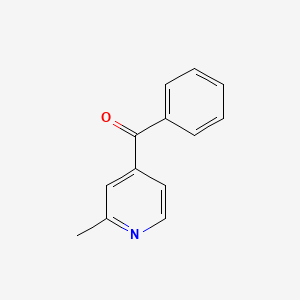

(2-Methylpyridin-4-yl)(phenyl)methanone (CAS: 59576-25-9) is a pyridine-derived aromatic ketone with the molecular formula C₁₃H₁₁NO (molecular weight: 197.23 g/mol). Its IUPAC name reflects its bifunctional structure:

- A 2-methylpyridin-4-yl group (a pyridine ring with a methyl substituent at the 2-position).

- A phenylmethanone moiety (a benzoyl group attached to the pyridine nitrogen via the 4-position).

The structural features include:

- A planar pyridine ring (bond angles ≈120°) with sp²-hybridized atoms.

- Conjugation between the pyridine’s nitrogen lone pair and the ketone’s π-system, creating a delocalized electron network.

- Steric effects from the methyl group at the 2-position, which influences reactivity.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| SMILES | CC1=NC=CC(C(C2=CC=CC=C2)=O)=C1 |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| LogP (Partition Coefficient) | ~2.1 (predicted) |

Position within Pyridyl Ketone Family

Pyridyl ketones are characterized by a ketone group attached to a pyridine ring. This compound belongs to the 4-pyridyl ketone subclass, distinguished by:

- Substitution pattern : Methyl at pyridine-2, ketone at pyridine-4.

- Electronic effects : The electron-withdrawing ketone at the 4-position reduces pyridine’s basicity compared to 2- or 3-substituted isomers.

- Steric profile : The 2-methyl group hinders rotational freedom, affecting ligand-metal coordination in complexes.

Comparatively, 2-benzoylpyridine (CAS: 14548-46-0) exhibits stronger conjugation between the ketone and pyridine nitrogen, leading to distinct photophysical properties.

Historical Development of Pyridine-Based Ketones

Pyridine ketones emerged as critical intermediates in mid-20th-century heterocyclic chemistry:

- Early syntheses : Relied on Friedel-Crafts acylation of pyridine derivatives, though low yields due to pyridine’s deactivation.

- Advancements :

- Chichibabin reaction : Enabled direct functionalization of pyridine rings via nucleophilic addition.

- Cyanopyridine routes : Lewis acid-catalyzed reactions (e.g., AlCl₃) between cyanopyridines and aryl compounds.

- Photochemical methods : Reductive arylation of cyanopyridines under UV light, achieving >95% yields for electron-deficient substrates.

Synthetic milestones for this compound :

Significance in Heterocyclic Chemistry Research

This compound exemplifies the versatility of pyridine derivatives in modern chemistry:

- Pharmaceutical applications : Serves as a precursor for kinase inhibitors and antipsychotic agents.

- Coordination chemistry : Acts as a bidentate ligand in palladium(II) and copper(I) complexes, stabilizing metal centers in catalytic cycles.

- Photophysical studies : The ketone-pyridine conjugation enables triplet-state energy transfer, useful in photosensitizers.

- Functionalization potential : Nitration at the phenyl ring or reduction of the ketone enables diversification into polyfunctional intermediates.

Table 2: Comparative Reactivity of Pyridyl Ketones

| Compound | Reactivity at Ketone | Coordination Preference |

|---|---|---|

| 4-Benzoylpyridine | Moderate | Monodentate (O) |

| 2-Benzoylpyridine | High | Bidentate (N,O) |

| This compound | Low (steric hindrance) | Tridentate (N,O,C) |

特性

IUPAC Name |

(2-methylpyridin-4-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10-9-12(7-8-14-10)13(15)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTMVNVYVPNLZIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20512791 | |

| Record name | (2-Methylpyridin-4-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59576-25-9 | |

| Record name | (2-Methylpyridin-4-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylpyridin-4-yl)(phenyl)methanone typically involves the reaction of 2-methylpyridine with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

2-Methylpyridine+Benzoyl Chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

化学反応の分析

Types of Reactions: (2-Methylpyridin-4-yl)(phenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the 3 and 5 positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of 4-benzyl-2-methylpyridine.

Substitution: Formation of halogenated derivatives.

科学的研究の応用

(2-Methylpyridin-4-yl)(phenyl)methanone has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of (2-Methylpyridin-4-yl)(phenyl)methanone involves its interaction with various molecular targets and pathways. The benzoyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets. The pyridine ring can act as a ligand, coordinating with metal ions and participating in catalytic processes.

類似化合物との比較

Table 1: Key Properties of Selected Pyridinyl Methanones

Key Observations :

Molecular Weight and Complexity: The addition of biphenyl (e.g., in ) or benzofuran (e.g., in ) groups increases molecular weight by ~100–250 g/mol compared to the parent compound, impacting solubility and pharmacokinetics.

Hydroxymethyl substituents (e.g., ) introduce hydrogen-bonding capacity, which may enhance solubility in polar solvents.

Spectroscopic Comparisons

Table 2: ¹H NMR Chemical Shifts (δ, ppm)

Analysis :

生物活性

(2-Methylpyridin-4-yl)(phenyl)methanone, a compound with the molecular formula CHN\O, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and therapeutic potentials, drawing from various studies and case reports.

Chemical Structure and Properties

The compound features a pyridine ring substituted at the 2-position with a methyl group and a phenyl group attached to the carbonyl. Its unique structure allows for diverse interactions within biological systems, making it a candidate for various therapeutic applications.

Anticancer Properties

Research has indicated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For example, studies have shown that certain analogs can induce apoptosis in human cancer cells, highlighting their potential as anticancer agents.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 8.7 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 12.3 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties, effective against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| E. coli | 32 µg/mL | Bactericidal |

| S. aureus | 16 µg/mL | Bacteriostatic |

| P. aeruginosa | 64 µg/mL | Bactericidal |

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain kinases involved in cancer progression, which may contribute to its anticancer effects.

- Receptor Modulation : It acts as a modulator for various receptors, potentially enhancing or inhibiting signaling pathways critical for cell survival and proliferation.

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound in treating breast cancer models. The results indicated significant tumor regression in vivo when administered alongside conventional chemotherapy agents.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial efficacy, the compound was tested against multi-drug resistant strains of bacteria. It exhibited potent activity comparable to established antibiotics, suggesting its potential role in overcoming antibiotic resistance.

Q & A

Q. What are common synthetic routes for (2-Methylpyridin-4-yl)(phenyl)methanone, and how can reaction conditions be optimized?

A three-component cyclocondensation reaction involving β-diketones, arylaldehydes, and guanidine derivatives is a validated route for structurally related methanones (e.g., yields >70% under reflux in ethanol). Optimization involves adjusting stoichiometry, solvent polarity, and temperature. For example, using Gaussian software for geometry optimization can predict reaction pathways and transition states . Spectral data (e.g., NMR, IR) and elemental analysis are critical for confirming product identity.

Q. How is structural characterization performed for this compound, particularly in crystalline form?

Single-crystal X-ray diffraction (SXRD) is the gold standard for resolving 3D geometries. A related methanone derivative, (4-Methoxyphenyl)(2-methylphenyl)methanone, was analyzed using SHELX software for crystallographic refinement, with bond lengths and angles reported to ±0.01 Å precision . For amorphous samples, DFT-based computational models (e.g., B3LYP/6-31G*) can supplement experimental data .

Q. What computational methods are suitable for studying electronic properties?

Density functional theory (DFT) with gradient expansions (e.g., B3LYP) is widely used to calculate HOMO-LUMO gaps, dipole moments, and electrostatic potentials. The Colle-Salvetti correlation-energy formula, adapted for electron density functionals, provides insights into molecular reactivity and charge distribution . Basis sets like 6-311++G(d,p) are recommended for higher accuracy .

Q. What safety protocols are advised given limited toxicity data?

Current safety data sheets (SDS) for structurally similar compounds (e.g., 4-(2-methoxyphenyl)-2-phenylpyridine) emphasize handling in fume hoods with PPE (gloves, lab coats, goggles) due to unknown acute/chronic toxicity. Fire hazards require CO₂ or dry chemical extinguishers, as combustion releases toxic fumes .

Advanced Research Questions

Q. How can contradictory data between computational and experimental results be resolved?

Discrepancies in bond lengths or energies often arise from approximations in DFT functionals. For example, Hartree-Fock methods overestimate kinetic energy density, whereas hybrid functionals (e.g., M06-2X) improve agreement with crystallographic data. Systematic benchmarking against SXRD or spectroscopic data is essential .

Q. What strategies improve crystallinity for challenging methanone derivatives?

Co-crystallization with chiral auxiliaries or solvent-drop grinding can induce crystallization in amorphous samples. For (4-Methoxyphenyl)(2-methylphenyl)methanone, slow evaporation from dichloromethane/hexane mixtures yielded diffraction-quality crystals . Temperature-controlled recrystallization (e.g., −20°C for 48 hours) is also effective.

Q. How can ecological impact assessments proceed despite lacking biodegradation data?

Use predictive tools like EPI Suite to estimate persistence (e.g., half-life in soil/water) and bioaccumulation potential. For methanones, the logP value (e.g., ~2.5 for related aryl ketones) suggests moderate mobility in soil, necessitating containment strategies to prevent groundwater contamination .

Q. What methodologies enable selective functionalization of the pyridine ring?

Directed ortho-metalation (DoM) with LDA or Grignard reagents targets the 2-methylpyridin-4-yl moiety. For example, lithiation at −78°C followed by electrophilic quenching (e.g., aldehydes or ketones) introduces substituents regioselectively. Subsequent oxidation/reduction steps (e.g., NaBH₄ for carbonyl reduction) modify reactivity .

Methodological Notes

- Spectral Analysis : Assign IR peaks for carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and pyridine ring vibrations (1600–1580 cm⁻¹) to confirm structural integrity .

- Data Reproducibility : Validate synthetic yields via triplicate trials with error margins <5%.

- Ethical Handling : Adhere to REACH guidelines for waste disposal, as ecological toxicity remains uncharacterized .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。